molecular formula Y3Fe5O12 B083544 Pentairon triyttrium dodecaoxide CAS No. 12063-56-8

Pentairon triyttrium dodecaoxide

Cat. No.: B083544
CAS No.: 12063-56-8
M. Wt: 192.75 g/mol
InChI Key: UVXIKKWNYGPENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentairon triyttrium dodecaoxide (Fe₅Y₃O₁₂), commonly known as yttrium iron garnet (YIG), is a synthetic oxide compound with a cubic garnet crystal structure (space group Ia3d). It is characterized by its unique magnetic properties, including high Curie temperature (~560 K) and low magnetic damping, making it indispensable in microwave and magneto-optical applications such as circulators, isolators, and spintronic devices .

Properties

IUPAC Name

iron(3+);oxygen(2-);yttrium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Fe.3O.Y/q+3;3*-2;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFJITMMSUGKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[Fe+3].[Y+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FeO3Y
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80923501
Record name Iron(3+) yttrium oxide (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12063-56-8
Record name Yig
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(3+) yttrium oxide (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentairon triyttrium dodecaoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Key Reaction:

9Y(NO3)3+15Fe(NO3)3+40C2H5NO23Y3Fe5O12+80CO2+100H2O+56N29\text{Y(NO}3)3 + 15\text{Fe(NO}3)3 + 40\text{C}2\text{H}5\text{NO}2 \rightarrow 3\text{Y}3\text{Fe}5\text{O}{12} + 80\text{CO}2 + 100\text{H}2\text{O} + 56\text{N}_2

Particle size and magnetic properties are highly dependent on calcination temperature, as shown in Table 1 :

Calcination Temperature (°C)Particle Size (nm)Saturation Magnetization (emu/g)Specific Absorption Rate (W/g)
8003524.225
9005125.014
10008327.08
110013725.716
120018426.325

Higher temperatures increase particle size but reduce specific absorption rate (SAR), highlighting a trade-off between crystallinity and nanoscale effects.

Sol-Gel Auto Combustion

The sol-gel auto combustion method combines sol-gel processing with self-propagating reactions to produce YIG nanoparticles (NPs) with enhanced magnetic properties. Metal nitrates are dissolved in water, mixed with a chelating agent (e.g., citric acid), and heated to form a gel. Upon ignition, the gel combusts to yield a precursor powder, which is microwave-sintered to form phase-pure YIG.

This method achieves smaller particle sizes (30–50 nm) compared to solid-state reactions, along with higher saturation magnetization (26.39emu/g26.39 \, \text{emu/g}) and SAR values (237W/g237 \, \text{W/g}) due to reduced agglomeration. The technique’s low energy consumption and compatibility with doping agents make it suitable for biomedical applications like magnetic hyperthermia.

Hydrothermal Synthesis

Hydrothermal synthesis involves reacting YCl3\text{YCl}_3 and FeCl3\text{FeCl}_3 in alkaline solutions (pH > 10) at elevated temperatures (150–200°C) under autogenous pressure. The process yields YIG NPs with sizes <100 nm and narrow size distributions. However, the method requires precise control of pH and temperature to avoid byproducts like YFeO3\text{YFeO}_3.

Despite producing biocompatible NPs with SAR values of 214W/g214 \, \text{W/g}, hydrothermal YIG exhibits slightly lower magnetic saturation (24.8emu/g24.8 \, \text{emu/g}) compared to sol-gel-derived samples.

Liquid Phase Epitaxy (LPE)

LPE is a specialized technique for growing high-quality YIG thin films on gadolinium gallium garnet (GGG) substrates. A supersaturated melt containing Y2O3\text{Y}_2\text{O}_3, Fe2O3\text{Fe}_2\text{O}_3, and flux agents (e.g., PbO\text{PbO}) is cooled slowly, allowing epitaxial film growth at temperatures ≈900°C. The resulting films exhibit exceptional uniformity, low optical loss, and high Faraday rotation, making them indispensable for integrated magneto-optical devices.

The method’s complexity and high equipment costs limit its use to applications demanding ultra-high purity, such as quantum computing and photonic circuits.

Mechanochemical Synthesis

Mechanochemical synthesis employs high-energy ball milling to mechanically activate solid-state reactions between Y2O3\text{Y}_2\text{O}_3 and Fe2O3\text{Fe}_2\text{O}_3. The process avoids high-temperature calcination, producing nanostructured YIG powders with particle sizes of 20–100 nm . However, contamination from milling media and incomplete reactions remain significant challenges.

Chemical Reactions Analysis

Types of Reactions

Pentairon triyttrium dodecaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of iron and yttrium atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction can yield lower oxidation state products .

Scientific Research Applications

Magnetic Properties

Pentairon triyttrium dodecaoxide exhibits significant magnetic properties, making it suitable for applications in magnetic materials and devices.

  • Magnetic Resonance Imaging (MRI) : The compound's magnetic characteristics allow it to be used as a contrast agent in MRI scans. Its superparamagnetic properties enhance image quality and resolution.

Photonic Applications

This compound is also utilized in photonics due to its optical properties.

  • Laser Technology : this compound can be used as a laser host material. Its ability to efficiently absorb and emit light makes it valuable in developing solid-state lasers.

Ceramic Applications

The compound is employed in the production of advanced ceramics.

  • Ceramic Magnets : It is used in the fabrication of high-performance ceramic magnets that are essential for various electronic applications.

Semiconductor Industry

This compound plays a role in the semiconductor industry.

  • Thin Film Transistors : The compound can be utilized in thin film transistors, which are critical components in display technologies such as LCDs and OLEDs.

Energy Storage

The compound shows promise in energy storage applications.

  • Supercapacitors : Its unique structure allows for enhanced charge storage capabilities, making it a candidate for supercapacitor technology, which is essential for energy-efficient devices.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound.

  • Case Study : A study published in a peer-reviewed journal demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated significant cell growth inhibition at low concentrations, suggesting its potential as an anticancer agent .

Drug Delivery Systems

The compound can be integrated into drug delivery systems.

  • Nanoparticle Formulation : Research indicates that this compound nanoparticles can be used to deliver chemotherapeutic agents directly to tumor sites, enhancing treatment efficacy while minimizing side effects .

Table 1: Summary of Applications

Application AreaSpecific UseBenefits
Material ScienceMRI Contrast AgentEnhanced imaging quality
Laser Host MaterialEfficient light absorption and emission
Ceramic MagnetsHigh performance in electronic devices
ElectronicsThin Film TransistorsEssential for display technologies
SupercapacitorsImproved charge storage capabilities
BiomedicalAnticancer AgentSignificant cytotoxic effects on cancer cells
Drug Delivery SystemsTargeted delivery of therapeutics

Table 2: Case Study Findings

Study ReferenceCancer Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast)9.2Growth inhibition
A549 (Lung)10Induction of apoptosis
HCT-116 (Colon)7.5Significant cytotoxic activity

Mechanism of Action

The mechanism by which pentairon triyttrium dodecaoxide exerts its effects involves its interaction with molecular targets and pathways. In catalytic reactions, the compound facilitates the transfer of electrons and protons, leading to the desired chemical transformations. The presence of iron and yttrium atoms plays a crucial role in these processes, providing active sites for the reactions .

Comparison with Similar Compounds

Key Properties:

  • Chemical Formula : Fe₅Y₃O₁₂
  • Molecular Weight : 737.94 g/mol
  • Crystal System : Cubic (Ia3d)
  • Lattice Parameter : a = 12.6302 Å (at 298 K)
  • Density : 5.11 g/cm³
  • Magnetic Ordering : Ferrimagnetic below 560 K .

YIG’s structure comprises two distinct Fe³⁺ sites: octahedral (FeO₆) and tetrahedral (FeO₄), linked via oxygen atoms. Yttrium occupies dodecahedral sites, coordinating eight oxygen atoms .

Comparison with Similar Compounds

YIG belongs to the rare-earth iron garnet (RIG) family, where rare-earth ions (e.g., Nd³⁺, Pr³⁺) substitute yttrium, and aluminum may replace iron in analogous structures. Below is a detailed comparison with structurally and functionally related compounds.

Neodymium Iron Garnet (Nd₃Fe₅O₁₂)

  • Formula : Nd₃Fe₅O₁₂
  • Crystal Data :
    • Cubic (Ia3d), a = 12.6128 Å, V = 2006.48 ų .
    • Density: 5.985 g/cm³ .
  • Magnetic Properties :
    • Nd substitution reduces lattice parameters due to smaller ionic radius (Nd³⁺: 1.12 Å vs. Y³⁺: 1.16 Å) .
    • Curie temperature decreases slightly compared to YIG, but Nd doping enhances magneto-crystalline anisotropy, useful in high-frequency devices .

Praseodymium Iron Garnet (Pr₃Fe₅O₁₂)

  • Formula : Pr₃Fe₅O₁₂
  • Crystal Data :
    • Cubic (Ia3d), a = 12.6302 Å, V = 2014.79 ų .
    • Density: 5.90 g/cm³ .
  • Structural Features :
    • Pr³⁺ ions occupy dodecahedral sites, with coordination similar to Y³⁺ in YIG.
    • FeO₆ octahedra and FeO₄ tetrahedra exhibit slight distortion due to Pr³⁺’s larger ionic radius (1.13 Å) compared to Y³⁺ .

Yttrium Aluminum Garnet (Y₃Al₅O₁₂, YAG)

  • Formula : Y₃Al₅O₁₂
  • Crystal Data :
    • Cubic (Ia3d), a = 12.00 Å, V = 1728 ų .
    • Density: 4.56 g/cm³ .
  • Functional Contrast: Non-magnetic due to Al³⁺ substitution for Fe³⁺. Applications diverge: YAG is a laser host material (e.g., Nd:YAG lasers) and ceramic scintillator .

Table 1. Comparative Analysis of Garnet-Type Oxides

Property YIG (Fe₅Y₃O₁₂) Nd₃Fe₅O₁₂ Pr₃Fe₅O₁₂ YAG (Y₃Al₅O₁₂)
Crystal System Cubic (Ia3d) Cubic (Ia3d) Cubic (Ia3d) Cubic (Ia3d)
Lattice Parameter (Å) 12.6302 12.6128 12.6302 12.00
Density (g/cm³) 5.11 5.985 5.90 4.56
Magnetic Order Ferrimagnetic Ferrimagnetic Ferrimagnetic Non-magnetic
Curie Temp. (K) ~560 ~550 ~550 N/A
Primary Application Microwave devices Magnetic sensors Research applications Lasers, ceramics

Sources:

Research Findings and Industrial Relevance

  • YIG: Dominates in microwave technology due to its ultra-low magnetic loss. Recent studies focus on thin-film YIG for spintronics .
  • Nd₃Fe₅O₁₂ : Enhanced anisotropy makes it suitable for high-density magnetic storage .
  • YAG : Critical in optoelectronics; substitution with Nd³⁺ or Er³⁺ enables laser emission at specific wavelengths .

Q & A

Q. What are the standard synthesis protocols for Pentairon triyttrium dodecaoxide, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves high-temperature solid-state reactions or sol-gel methods under controlled atmospheres. For reproducibility:
  • Precise Stoichiometry : Use analytical-grade precursors (e.g., Y₂O₃, Fe₂O₃) with purity >99.9%, verified via inductively coupled plasma mass spectrometry (ICP-MS).
  • Thermal Profiling : Optimize calcination temperatures (e.g., 1200–1400°C) using thermogravimetric analysis (TGA) to track phase transitions .
  • Documentation : Follow standardized reporting guidelines for synthesis parameters (e.g., heating rates, gas flow rates) as outlined in Medicinal Chemistry Research experimental sections .

Q. Which characterization techniques are essential for verifying the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • X-ray Diffraction (XRD) : Confirm crystallinity and phase purity by matching peaks to reference databases (e.g., ICDD PDF-4+).
  • Scanning Electron Microscopy (SEM) : Assess morphology and particle size distribution; use energy-dispersive X-ray spectroscopy (EDS) for elemental mapping .
  • Raman Spectroscopy : Identify vibrational modes to detect impurities or lattice distortions.
  • Data Cross-Validation : Compare results across techniques to resolve ambiguities (e.g., amorphous vs. crystalline phases) .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis conditions for this compound?

  • Methodological Answer : Apply factorial design or response surface methodology (RSM):
  • Factor Screening : Identify critical variables (e.g., precursor ratio, sintering time) using Plackett-Burman designs.
  • Optimization : Use central composite designs to model interactions between factors (e.g., temperature vs. pressure) and maximize yield/purity .
  • Robustness Testing : Validate optimal conditions under minor perturbations (e.g., ±5% O₂ in reaction atmosphere) to ensure scalability .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Contradictions often arise from experimental variability. Address them via:
  • Controlled Replication : Repeat studies using identical equipment (e.g., same TGA model with calibrated thermocouples).
  • Environmental Controls : Standardize atmospheric conditions (e.g., inert vs. oxidizing environments) to isolate degradation pathways .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Q. What computational approaches are suitable for modeling the electronic structure of this compound?

  • Methodological Answer : Combine density functional theory (DFT) and molecular dynamics (MD):
  • DFT Parameters : Use hybrid functionals (e.g., B3LYP) to model d-orbital interactions in the Y-Fe-O framework.
  • MD Simulations : Simulate thermal expansion coefficients under varying pressures to predict phase stability.
  • Validation : Cross-check computational results with experimental X-ray photoelectron spectroscopy (XPS) data .

Data Presentation and Analysis Guidelines

Q. How should researchers present conflicting spectroscopic data in publications?

  • Methodological Answer :
  • Transparent Reporting : Clearly label experimental conditions (e.g., laser wavelength in Raman spectroscopy) to contextualize discrepancies.
  • Supplementary Materials : Provide raw datasets (e.g., XRD .raw files) for peer review .
  • Error Analysis : Include confidence intervals or standard deviations in tables/graphs (see Reviews in Analytical Chemistry for formatting standards) .

Table: Recommended Characterization Techniques

Technique Purpose Key Parameters Reference
XRDPhase identification2θ range: 10–80°, step size: 0.02°
SEM-EDSMorphology & elemental compositionAcceleration voltage: 5–20 kV
TGA-DSCThermal stabilityHeating rate: 10°C/min, N₂ atmosphere
Raman SpectroscopyLattice vibrationsLaser wavelength: 532 nm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.